

# An In-depth Technical Guide to NPS ALX Compound 4a Dihydrochloride

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Compound of Interest

Compound Name: NPS ALX Compound 4a

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#### **Abstract**

**NPS ALX Compound 4a** dihydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. This document provides a comprehensive technical overview of its chemical properties, biological activity, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and evaluation.

## **Chemical and Physical Properties**

**NPS ALX Compound 4a** dihydrochloride is a synthetic molecule belonging to the 6-bicyclopiperazinyl-1-arylsulfonylindole class of compounds.[1] Its key properties are summarized in the table below.



Property	Value	Reference(s)	
IUPAC Name	(S)-2-(1-(naphthalen-1- ylsulfonyl)-1H-indol-6- yl)octahydropyrrolo[1,2- a]pyrazine dihydrochloride	[2]	
Synonyms	6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride	[3]	
Molecular Formula	C25H25N3O2S·2HCI	[1][2][4]	
Molecular Weight	504.47 g/mol	g/mol [1][2][4]	
CAS Number	299433-10-6 (free base), 1781934-44-8 (dihydrochloride)	[2][4]	
Appearance	Pale yellow solid [2]		
Purity	≥98% (HPLC) [2][3]		
Solubility	Soluble in DMSO (up to 100 mM)	[2][4]	
Storage	Store at -20°C	[2]	

## **Biological Activity and Quantitative Data**

NPS ALX Compound 4a is characterized as a potent and competitive antagonist of the 5-HT6 receptor.[3][4] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of this receptor.



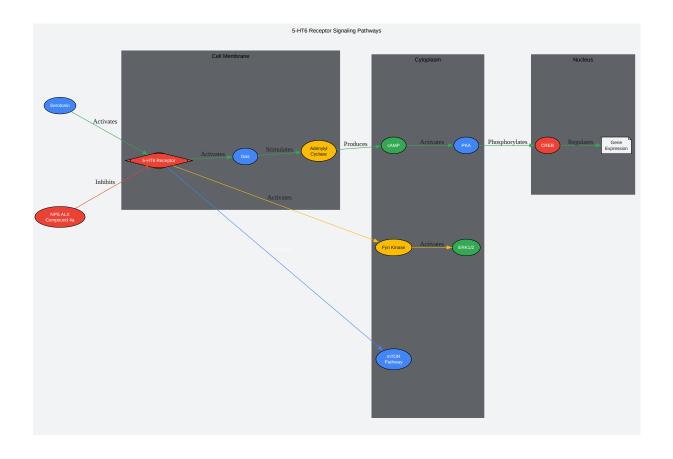
Parameter	Value	Description	Reference(s)
IC50	7.2 nM	The half maximal inhibitory concentration, indicating the concentration of the compound required to inhibit 50% of the 5-HT6 receptor activity in a competitive binding assay.	[5][6][7][8]
Ki	0.2 nM	The inhibition constant, representing the equilibrium dissociation constant for the binding of the compound to the 5- HT6 receptor. A lower Ki value indicates a higher binding affinity.	[5][6][7][8]
Selectivity	Displays selectivity over other 5-HT and D2 receptors.	The compound shows a higher affinity for the 5-HT6 receptor compared to other related serotonin and dopamine receptors.	[3][4]

## **Mechanism of Action and Signaling Pathways**

**NPS ALX Compound 4a** exerts its effects by blocking the 5-HT6 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The 5-HT6 receptor is canonically coupled to the Gs alpha subunit (G $\alpha$ s), which, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, **NPS ALX Compound 4a** prevents this signaling cascade.



The 5-HT6 receptor is also known to engage in non-canonical signaling pathways, including the activation of the mTOR and Fyn-tyrosine kinase pathways. Blockade of the receptor by antagonists like **NPS ALX Compound 4a** would also inhibit these downstream effects.



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Caption: 5-HT6 Receptor Signaling and Point of Antagonism.

#### **Experimental Protocols**

The following are detailed methodologies representative of the key experiments used to characterize **NPS ALX Compound 4a** dihydrochloride.

## Radioligand Binding Assay (for Ki and IC50 determination)

#### Foundational & Exploratory

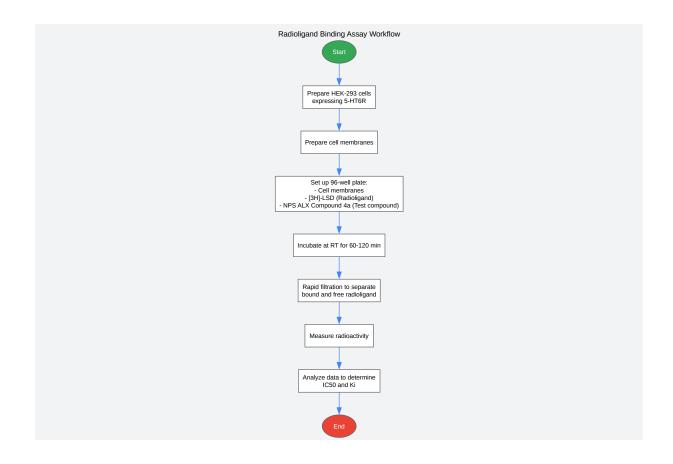




This assay determines the affinity of the compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.

- Cell Line: HEK-293 cells stably expressing the human 5-HT6 receptor.
- Cell Preparation: Cells are cultured to 80-90% confluency, harvested, and homogenized in ice-cold assay buffer. The cell membranes are then pelleted by centrifugation and resuspended in fresh assay buffer to a final protein concentration of 10-20 μ g/well .
- Radioligand: [3H]-LSD (lysergic acid diethylamide) is commonly used as the radioligand for 5-HT6 receptor binding assays.
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
- Procedure:
  - In a 96-well plate, add cell membrane suspension.
  - Add increasing concentrations of NPS ALX Compound 4a dihydrochloride (e.g., from 10 pM to 100 μM).
  - Add a fixed concentration of [3H]-LSD (typically at its Kd value).
  - For total binding, no competing ligand is added. For non-specific binding, a high concentration of an unlabeled 5-HT6 antagonist (e.g., 10 μM methiothepin) is added.
  - Incubate the plate at room temperature for 60-120 minutes.
  - The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
  - The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Caption: Workflow for Radioligand Binding Assay.

## **Functional Assay (cAMP Measurement)**

This assay measures the functional antagonism of the compound by quantifying its ability to inhibit serotonin-induced cAMP production.

- Cell Line: HEK-293 cells stably expressing the human 5-HT6 receptor.
- Procedure:
  - Seed cells in a 96-well plate and grow to near confluency.
  - Replace the growth medium with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, and incubate for 15-30 minutes.



- Add increasing concentrations of NPS ALX Compound 4a dihydrochloride and incubate for a further 15-30 minutes.
- Stimulate the cells with a fixed concentration of serotonin (typically at its EC80 value).
- Incubate for 15-30 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis: The data are plotted as a dose-response curve, and the IC50 value for the inhibition of serotonin-stimulated cAMP production is determined.

## **Proposed Synthesis Route**

The synthesis of **NPS ALX Compound 4a** dihydrochloride likely involves a multi-step process, starting with the appropriate indole and piperazine precursors. A plausible synthetic route is outlined below:

- Boc Protection: The piperazine moiety, octahydropyrrolo[1,2-a]pyrazine, is protected with a tert-butyloxycarbonyl (Boc) group.
- Buchwald-Hartwig Amination: The Boc-protected piperazine is coupled with a 6-bromo-1H-indole under palladium catalysis.
- Sulfonylation: The resulting indole derivative is reacted with 1-naphthalenesulfonyl chloride in the presence of a base (e.g., sodium hydride) to attach the sulfonyl group to the indole nitrogen.
- Deprotection: The Boc protecting group is removed from the piperazine moiety using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCI).
- Salt Formation: The final compound is converted to its dihydrochloride salt by treatment with HCl in a suitable solvent like ether or methanol.

#### Conclusion



**NPS ALX Compound 4a** dihydrochloride is a highly potent and selective 5-HT6 receptor antagonist with a well-defined mechanism of action. Its high affinity and selectivity make it an invaluable research tool for elucidating the role of the 5-HT6 receptor in various physiological and pathological processes, particularly in the central nervous system. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

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